3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.Scientific Research Applications
Photophysical Properties and Solvent Effects
Research on chloroquinoline-based chalcone derivatives, including molecules with structural similarities to 3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, has been conducted to understand their synthesis, characterization, and photophysical properties. A study by Singh et al. (2015) explored novel chloroquinoline-based chalcones containing a 1,2,3-triazole moiety. Their photophysical properties, including absorbance, fluorescence spectra, quantum yield in methanol, and the influence of various solvents on emission spectra, were investigated. The study highlighted how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in materials science and molecular engineering (Singh, Sindhu, & Khurana, 2015).
Catalytic Activity and Synthetic Applications
The catalytic activity of compounds structurally related to the mentioned chemical has been studied, revealing their potential in facilitating enantioselective chemical reactions. Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, showcasing the synthetic utility of such compounds in creating complex molecules with high enantioselectivity. This process has applications in pharmaceutical synthesis and the creation of bioactive compounds (Sun, Yu, Ding, & Ma, 2007).
Corrosion Inhibition Properties
Compounds with quinazoline moieties have been evaluated for their corrosion inhibition capabilities. Kadhim et al. (2017) investigated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their ability to inhibit corrosion on mild steel in hydrochloric acid solution. Their study suggests that the nitrogen content, molecular weight, and concentration of such inhibitors significantly affect their efficiency, highlighting their potential use in protecting metals from corrosion (Kadhim et al., 2017).
Antimicrobial Activity
The antimicrobial properties of novel quinazoline derivatives have also been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone structures, testing their antibacterial and antifungal activities against a variety of pathogens. Some compounds demonstrated significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Future Directions
This involves predicting or proposing future research directions. This could be based on the current state of research on the compound.
properties
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c1-12-6-7-18-17(8-12)22(28)27-21(25-18)16(11-24)10-15-9-14-5-3-4-13(2)19(14)26-20(15)23/h3-10H,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXOTOMJAGUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC(=C4N=C3Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-8-methylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile |
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